4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 4-bromobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine atom at the para position of the benzamide and the fluorine on the phenyl ring are critical for enhancing metabolic stability and binding interactions with biological targets, as halogen substituents often improve lipophilicity and electronic effects .
Properties
IUPAC Name |
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURHSKCGICHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.
Bromination: The bromine atom is introduced via an electrophilic bromination reaction using bromine or a bromine-containing reagent.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the brominated thiadiazole intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Derivatives
4-Bromo-N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide (ID: 2513-1075) :
This analog replaces the 4-fluorophenyl group with a 2-chlorophenyl substituent. Bromine at the benzamide position is retained. In preclinical studies, bromo-substituted derivatives demonstrated superior potency compared to chloro or fluoro analogs, with one compound showing 100% protection against mortality at 60 mg/kg in anticonvulsant models . The chloro substitution may reduce metabolic stability compared to fluorine but enhance steric interactions.4-Fluoro-N-[5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl]Benzamide (4f in ) :
Fluorine substitution on the benzamide moiety instead of bromine reduces molecular weight (MW ≈ 344.3 vs. 393.2 for the target compound). Spectral data (¹H NMR: δ 8.2–7.3 ppm for aromatic protons; IR: νC=O at ~1660 cm⁻¹) confirm structural integrity. Fluorine’s electron-withdrawing effect may enhance hydrogen bonding but reduce lipophilicity compared to bromine .
Sulfur-Containing Derivatives
- 2-Bromo-N-{5-[(4-Bromobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide: This compound introduces a sulfanyl group linked to a 4-bromobenzyl moiety (MW ≈ 485.2).
Nitro and Sulfonyl Derivatives
- 4-Bromo-N-(5-{4-Nitrophenyl}-4-Phenyl-1,3-Thiazol-2-yl)Benzamide (CAS: 352563-23-6) :
The nitro group at the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets but reduce bioavailability due to increased polarity . - 4-Bromo-N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-3-(Piperidine-1-Sulfonyl)Benzamide :
The piperidine sulfonyl group adds steric bulk and hydrogen-bonding capacity. Such modifications are common in kinase inhibitors, though specific activity data remain unreported .
Spectral and Structural Comparisons
Key spectral data for selected analogs:
Enzyme Inhibition and Molecular Docking Insights
- Dihydrofolate Reductase (DHFR) Inhibition: A structurally complex analog, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, exhibited strong DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The target compound’s bromine and fluorine substituents may similarly enhance binding to hydrophobic pockets in DHFR.
- Anticancer Activity: Bromo-substituted 1,3,4-thiadiazoles consistently outperform non-halogenated analogs in cytotoxicity assays. For example, 2-benzamide-5-bromo derivatives showed 100% protection in murine models at 60 mg/kg .
Biological Activity
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a bromine atom, a fluorophenyl group, and a thiadiazole moiety. These components are believed to enhance the compound's biological activity by influencing its interactions with various biological targets.
- Molecular Formula : C18H13BrFN3OS
- Molecular Weight : 390.3 g/mol
- CAS Number : 309737-37-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) is thought to enhance binding affinity and specificity towards molecular targets, potentially modulating their activities.
Biological Activities
Research has highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole scaffold, including this compound, possess significant anticancer properties. For example:
- Cytotoxicity : In vitro assays against various cancer cell lines (e.g., MCF-7 and HepG2) indicated promising cytotoxic effects. The compound exhibited an IC50 value of approximately against MCF-7 cells .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptotic cell death and inhibition of key signaling pathways involved in cell proliferation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:
- EGFR and HER-2 Inhibition : Studies indicated that derivatives of thiadiazole-based compounds could selectively inhibit the kinase activity of EGFR and HER-2, which are critical targets in breast cancer therapy .
Comparison with Similar Compounds
The unique structural characteristics of this compound allow it to exhibit distinct biological properties compared to similar compounds. Below is a comparison table highlighting the differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(4-Fluorophenyl)Benzamide | Lacks thiadiazole moiety | Lower anticancer activity |
| N-(4-Fluorophenyl)-N-(Thiohen-2-Ylmethyl)Benzamide | Lacks bromo group | Altered reactivity patterns |
| 4-Bromo-N-(Thiohen-2-Ylmethyl)Benzamide | Lacks fluorophenyl group | Different interaction profiles |
Case Studies
- MCF-7 Cell Line Study : A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 cells. The results indicated that modifications in substituent positions significantly affected the anticancer potency—shifting substituents led to enhanced activity with some derivatives achieving IC50 values as low as .
- In Vivo Studies : Further investigations into the in vivo efficacy demonstrated that certain derivatives could effectively target tumor cells in animal models, showcasing their potential for therapeutic applications in cancer treatment .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
